molecular formula C4H8ClNO2 B1631021 2-Chloro-N-methoxy-N-methylacetamide CAS No. 67442-07-3

2-Chloro-N-methoxy-N-methylacetamide

Cat. No. B1631021
CAS RN: 67442-07-3
M. Wt: 137.56 g/mol
InChI Key: SCOJKGRNQDKFRP-UHFFFAOYSA-N
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Description

2-Chloro-N-methoxy-N-methylacetamide is a chemical compound used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones having biological activity . It is also used to prepare 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide and α-chloro-ketone .


Synthesis Analysis

The synthesis of 2-Chloro-N-methoxy-N-methylacetamide involves the use of 2-chloracetamide with formaldehyde . It is also used as a starting reagent for the one-pot synthesis of 2-heptyl-3-hydroxyl-4 (1H)-quinolone (PQS), a signaling molecule in the quorum sensing of Pseudomonas aeruginosa .


Molecular Structure Analysis

The molecular formula of 2-Chloro-N-methoxy-N-methylacetamide is C4H8ClNO2, and its molecular weight is 137.56 . The structure includes a chloroacetamide group (ClCH2CON) and a methoxy group (OCH3) attached to a methyl group (CH3) .


Chemical Reactions Analysis

2-Chloro-N-methoxy-N-methylacetamide is used in the preparation of various biologically active compounds. It is involved in the synthesis of 2-heptyl-3-hydroxy-4 (1H)-quinolone (PQS) and structurally related 2-alkyl-4-quinolones . It is also used to prepare 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide and α-chloro-ketone .


Physical And Chemical Properties Analysis

2-Chloro-N-methoxy-N-methylacetamide is a solid substance with a melting point of 39-41 °C . It has a density of 1.2±0.1 g/cm3 and a boiling point of 141.5±42.0 °C at 760 mmHg . The flash point is 104.4±0.0 °C .

Scientific Research Applications

  • Synthesis of α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality : 2-Chloro-N-methoxy-N-methylacetamide is used in the synthesis of the α,β-unsaturated N-methoxy-N-methyl-amide structural unit. This compound, 2-(Benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide, is a crystalline solid with a long shelf life and is easily prepared from 2-Chloro-N-methoxy-N-methylacetamide. It reacts with various aldehydes under Julia conditions to furnish the α,β-unsaturated N-methoxy-N-methyl-amide functionality (Manjunath, Sane, & Aidhen, 2006).

  • In Vitro Protein Synthesizing System : Chloracetamides like 2-Chloro-N-methoxy-N-methylacetamide have been studied for their effects on protein synthesis both in vivo and in vitro. However, these compounds did not affect the rates of polypeptide elongation nor the synthesis of specific polypeptides when added directly to a cell-free protein synthesizing system (Deal, Reeves, Larkins, & Hess, 1980).

  • Preparation of Quorum-Sensing Molecules : 2-Chloro-N-methoxy-N-methylacetamide is utilized in the efficient preparation of quorum-sensing molecules like 2-heptyl-3-hydroxy-4(1H)-quinolone and related analogs. This process involves forming α-chloro ketones by coupling with a Grignard reagent and reacting the resulting α-chloro ketones with anthranilic acids under microwave irradiation (Hodgkinson, Galloway, Welch, & Spring, 2012).

Safety And Hazards

2-Chloro-N-methoxy-N-methylacetamide is classified as Acute Tox. 4 for oral, dermal, and inhalation toxicity . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures include avoiding breathing dust, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-chloro-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOJKGRNQDKFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370461
Record name 2-Chloro-N-methoxy-N-methylacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-methoxy-N-methylacetamide

CAS RN

67442-07-3
Record name 2-Chloro-N-methoxy-N-methylacetamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-methoxy-N-methylacetamide
Source ChemIDplus
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Record name 2-Chloro-N-methoxy-N-methylacetamide
Source EPA DSSTox
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Record name 2-chloro-N-methoxy-N-methylacetamide
Source European Chemicals Agency (ECHA)
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Record name 2-CHLORO-N-METHOXY-N-METHYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
B Narayana Manjunath, NP Sane, I Singh Aidhen - 2006 - Wiley Online Library
… )-N-methoxy-N-methylacetamide, a crystalline solid with an indefinite shelf life that can be easily prepared in two convenient steps from 2-chloro-N-methoxy-N-methylacetamide, reacted …
JT Hodgkinson, WRJD Galloway, M Welch… - nature protocols, 2012 - nature.com
… Our two-step synthesis begins with the coupling of a Weinreb amide 3 (2-chloro-N-methoxy-N-methylacetamide) and an appropriate readily synthesized Grignard reagent 4. The …
Number of citations: 25 www.nature.com
AK Ghosh, S Banerjee, S Sinha… - The Journal of organic …, 2009 - ACS Publications
… The procedure described for the synthesis of 2-chloro-N-methoxy-N-methylacetamide was used (ref 14). 2-Bromo-N-methoxy-N-methylacetamide …
Number of citations: 75 pubs.acs.org
P Jaunky, J Buirey, C Mahaim - Flavour and Fragrance Journal, 2017 - Wiley Online Library
… 2-chloro-N-methoxy-N-methylacetamide (2).10 K 2 CO 3 (312 g, 2.26 mol) was dissolved in … 11 132 g (0.96 mol) of 2-chloro-N-methoxy-N-methylacetamide (2) was mixed with 202 mL (…
Number of citations: 1 onlinelibrary.wiley.com
N Li, G Li, M Konrad, C Kressierer… - … Process Research & …, 2022 - ACS Publications
… After aqueous workup, crude iodide 9 in toluene was directly treated with i PrMgCl for I–Mg exchange, followed by the addition of 2-chloro-N-methoxy-N-methylacetamide. The resulting …
Number of citations: 1 pubs.acs.org
M Wolberg, W Hummel, M Müller - Chemistry–A European …, 2001 - Wiley Online Library
… The solution was cooled to −75 C, and a solution of 2-chloro-N-methoxy-N-methylacetamide (0.69 g, 5.0 mmol) in anhydrous THF (4 mL) was syringed into the flask (T max =−60 C). The …
MA Tius, J Busch-Petersen - Synlett, 1997 - thieme-connect.com
… /alumina in dipolar aprotic solvents was found to be an effective promoter in the synthesis of α-heterosubstituted Weinreb amide prepared from 2-chloro-N-methoxy-N-methylacetamide. …
Number of citations: 8 www.thieme-connect.com
G Tocco, K Eloh, A Laus, N Sasanelli… - Journal of Agricultural …, 2020 - ACS Publications
… To the so generated lithium acetylide, a solution of 2-chloro-N-methoxy-N-methylacetamide (9.8 mmol) in dry THF (5 mL) was added dropwise, and the reaction mixture was stirred for …
Number of citations: 8 pubs.acs.org
P Wisse, H Gold, M Mirzaian, MJ Ferraz… - European Journal of …, 2015 - Wiley Online Library
… (10–40 % EtOAc in petroleum ether) to give a mixture of [1,2- 13 C 2 ]-2-bromo-N-methoxy-N-methylacetamide and [1,2- 13 C 2 ]-2-chloro-N-methoxy-N-methylacetamide (4:1 ratio, as …
YJ Wu, BV Yang - Progress in Heterocyclic Chemistry, 2008 - Elsevier
Publisher Summary This chapter discusses the syntheses and reactions of these 5-membered heterocyclic ring systems containing nitrogen and sulfur (or selenium). The importance of …
Number of citations: 1 www.sciencedirect.com

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